Z-Asp(OtBu)-bromomethyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

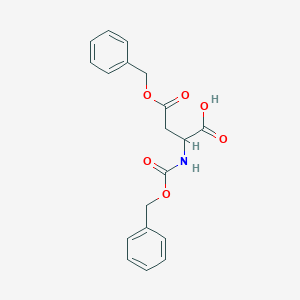

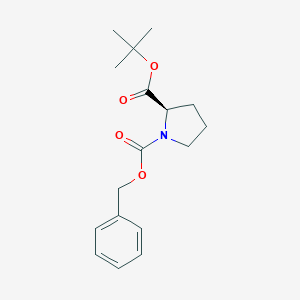

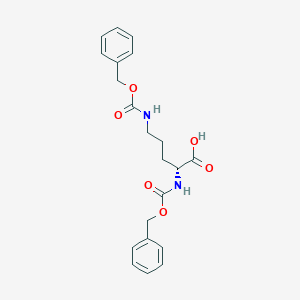

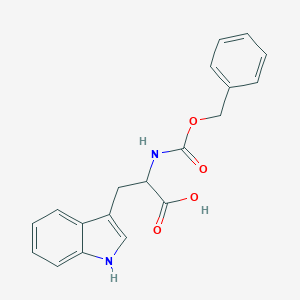

Z-Asp(OtBu)-bromomethyl ketone is an aspartic acid derivative with the chemical formula C₁₆H₂₁NO₆ and a molecular weight of 323.35 g/mol . It appears as a white to light yellow powder or crystal . The compound is commonly used in peptide chemistry and pharmaceutical research .

Synthesis Analysis

The synthesis of Z-Asp(OtBu)-bromomethyl ketone involves the protection of the aspartic acid moiety with a tert-butyl (OtBu) group. The bromomethyl ketone functionality is then introduced, likely through a halogenation reaction . Detailed synthetic pathways and conditions can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of Z-Asp(OtBu)-bromomethyl ketone consists of an aspartic acid backbone with a tert-butyl group attached to the α-carbon and a bromomethyl ketone moiety. The benzyloxycarbonyl (Cbz) protecting group may also be present. The compound’s stereochemistry and conformation play a crucial role in its reactivity and biological activity .

Chemical Reactions Analysis

Z-Asp(OtBu)-bromomethyl ketone can participate in various chemical reactions, including peptide bond formation , esterification , and deprotection . Its reactivity depends on the functional groups present and the reaction conditions. Researchers often employ it as a building block in peptide synthesis .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Z-Asp(OtBu)-bromomethyl ketone is a compound utilized in various scientific research contexts, especially for its role in synthetic chemistry and biochemical studies. While the search intended to find direct applications of Z-Asp(OtBu)-bromomethyl ketone, it yielded broader insights into related chemical processes and compounds that share similar functionalities or are used in conjunction with Z-Asp(OtBu)-bromomethyl ketone in research applications.

Application in Synthetic Chemistry

In the realm of synthetic chemistry, compounds similar to Z-Asp(OtBu)-bromomethyl ketone are often used as intermediates in the synthesis of complex molecules. For instance, the study on the use of metal cation-exchanged clays as catalysts for organic synthesis demonstrates the versatility of such compounds in facilitating various chemical reactions, including Friedel-Crafts alkylation, which could be relevant for compounds like Z-Asp(OtBu)-bromomethyl ketone (Tateiwa & Uemura, 1997).

Role in Asymmetric Catalysis

β-Keto acids, which share a functional resemblance to Z-Asp(OtBu)-bromomethyl ketone, play a crucial role in asymmetric synthesis. The review by Qin et al. (2021) elaborates on the significance of β-keto acids in asymmetric decarboxylative reactions, highlighting their utility in the synthesis of chiral molecules. This indicates the potential for Z-Asp(OtBu)-bromomethyl ketone to be used in similar asymmetric catalytic processes to achieve selective synthesis objectives (Qin et al., 2021).

Safety And Hazards

Direcciones Futuras

Future research could explore the compound’s biological activity , target specificity , and potential applications in drug discovery. Investigating its interactions with relevant enzymes or receptors may provide valuable insights. Additionally, optimizing synthetic routes and exploring derivatives could enhance its utility .

Propiedades

IUPAC Name |

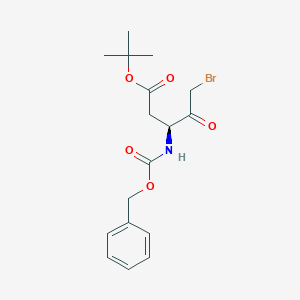

tert-butyl (3S)-5-bromo-4-oxo-3-(phenylmethoxycarbonylamino)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO5/c1-17(2,3)24-15(21)9-13(14(20)10-18)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVFTOAYKLEQQO-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)CBr)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)CBr)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427294 |

Source

|

| Record name | Z-Asp(OtBu)-bromomethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Asp(OtBu)-bromomethyl ketone | |

CAS RN |

153088-76-7 |

Source

|

| Record name | Z-Asp(OtBu)-bromomethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid](/img/structure/B554504.png)